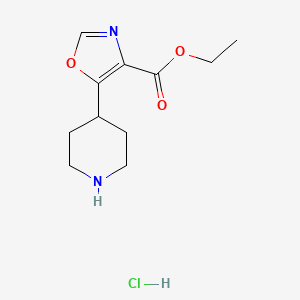

ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride

Description

Ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperidine ring at position 5 and an ethyl ester group at position 4. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery.

Properties

IUPAC Name |

ethyl 5-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-2-15-11(14)9-10(16-7-13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYREUBEHYSAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride typically involves the reaction of piperidine with ethyl oxazole-4-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the oxazole ring .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Recent studies have highlighted the potential of oxazole derivatives, including ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride, as novel anticancer agents. Research indicates that compounds with similar structures can act as agonists for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and cancer cell proliferation. For instance, a related compound demonstrated significant inhibitory effects on hepatocellular carcinoma cell lines, suggesting that derivatives of oxazoles may be developed into effective cancer therapeutics .

2. Enzyme Inhibition

Compounds containing oxazole rings have shown promise as inhibitors of prolyl oligopeptidase, an enzyme linked to various neurodegenerative diseases. Ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride could potentially be explored for its efficacy in modulating protein-protein interactions (PPIs) related to α-synuclein aggregation, which is a hallmark of Parkinson's disease .

Agricultural Biotechnology

1. Plant Growth Regulators

The compound has been investigated for its effects as a plant growth regulator. Studies have shown that low molecular weight heterocyclic compounds can enhance vegetative growth in crops like maize and cucumber. Specifically, derivatives of oxazoles have been noted to stimulate chlorophyll synthesis and improve overall plant health when applied at low concentrations .

2. Phytohormone Substitutes

Research indicates that ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride may serve as an effective substitute for traditional phytohormones such as auxins and cytokinins. Its application has resulted in increased growth rates and yields in various crops, making it a candidate for sustainable agricultural practices .

Biochemical Research

1. Mechanistic Studies

Ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride can be utilized in biochemical assays to study enzyme kinetics and protein interactions. Its unique structure allows researchers to explore how modifications affect biological activity, providing insights into the design of more effective therapeutic agents .

2. Stability and Interaction Studies

Stability studies of similar oxazole compounds reveal their potential for long-term use in various applications without significant degradation. Understanding the interaction between these compounds and biological systems is crucial for developing new drugs and agricultural products .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

*Note: Molecular weight for the target compound is calculated based on the formula C₁₀H₁₄ClNO.

Biological Activity

Ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique dual-ring structure combining a piperidine and an oxazole moiety. Its molecular formula is , with a molecular weight of approximately 260.72 g/mol . The structural characteristics contribute to its biological interactions and pharmacological effects.

1. Anticancer Activity

Ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride has demonstrated promising anticancer properties.

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This action disrupts the mitotic spindle formation, leading to apoptosis in cancer cells.

- Research Findings : Studies have shown that derivatives of this compound exhibit moderate activity against various cancer cell lines, including renal cancer cells. For instance, functionalized derivatives have been reported to have effective doses (ED50) that indicate their potential for therapeutic applications.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

- Impact on Cytokine Production : Research indicates that it may modulate inflammatory pathways and cytokine production, which are critical in various inflammatory diseases.

- Potential Applications : Understanding the anti-inflammatory mechanisms could lead to novel therapeutic strategies for conditions like arthritis and other inflammatory disorders.

3. Antimicrobial Activity

Ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Activity Spectrum : In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Case Studies and Research Findings

Several studies highlight the biological activity of ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride:

Toxicity Profiles

Understanding the toxicity of ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is crucial for its development as a therapeutic agent.

- LD50 Values : Preliminary studies suggest that the compound has a favorable safety margin, with LD50 values indicating low toxicity in tested models.

Q & A

Q. What synthetic routes are recommended for preparing ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:

Condensation : React ethyl isonipecotate (ethyl piperidine-4-carboxylate) with a sulfonyl chloride (e.g., tosyl chloride) to protect the piperidine nitrogen .

Hydrazide Formation : Treat the intermediate with hydrazine hydrate in methanol to form a carbohydrazide derivative .

Oxazole Cyclization : Use carbon disulfide or thiourea under reflux to form the 1,3-oxazole ring, followed by deprotection and salt formation with HCl .

Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, chloroform/methanol gradients) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) to assess purity >95% .

- Structural Confirmation :

- NMR : Assign peaks using , , and 2D techniques (COSY, HSQC) to resolve overlapping signals from the piperidine and oxazole moieties .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected: 285.12) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .

Q. What safety protocols are critical when handling this hydrochloride salt?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the piperidine ring conformation?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to resolve disorder in the piperidine ring .

- Refinement : Apply SHELXL for anisotropic displacement parameters and restraints for flexible moieties. Validate with R < 5% and wR < 12% .

- Contradiction Analysis : Compare thermal ellipsoids and hydrogen-bonding networks with DFT-optimized geometries to address conformational discrepancies .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Oxazole Modifications : Replace the carboxylate ester with amides via nucleophilic substitution (e.g., using primary amines in DMF at 60°C) .

- Piperidine Substitutions : Introduce substituents at the 4-position via reductive amination (e.g., formaldehyde/NaBHCN) to probe steric effects .

- Yield Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenolysis) to improve efficiency .

Q. How can researchers address contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Assay Validation : Compare enzyme inhibition (e.g., acetylcholinesterase) using standardized protocols (IC values ± SEM) .

- Metabolic Stability : Incubate with human hepatocytes (37°C, 24 hr) and quantify metabolites via LC-MS/MS to assess false positives from degradation .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and correct for batch effects via Z-score analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.